

"NMDA receptor potentiator-1" experimental protocol for cell culture

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Compound of Interest

Compound Name: NMDA receptor potentiator-1

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Application Notes and Protocols: NMDA Receptor Potentiator-1 (CIQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[1][2] Dysfunction of these receptors is implicated in various neurological and psychiatric disorders.[3][4] **NMDA Receptor Potentiator-1**, also known as CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H-yl)methanone), is a selective positive allosteric modulator of NMDA receptors containing the NR2C or NR2D subunits.[3][5] This selectivity offers a promising avenue for targeted therapeutic intervention in brain regions where these subunits are predominantly expressed, potentially minimizing off-target effects.[3]

These application notes provide detailed protocols for utilizing **NMDA Receptor Potentiator-1** (CIQ) in cell culture-based assays to characterize its potentiation effects. The protocols cover cell line selection and maintenance, experimental procedures for electrophysiology and calcium imaging, and data analysis.

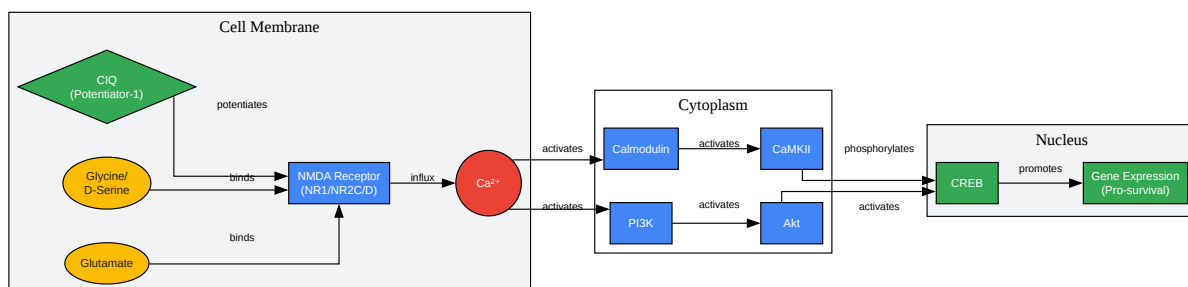
Mechanism of Action

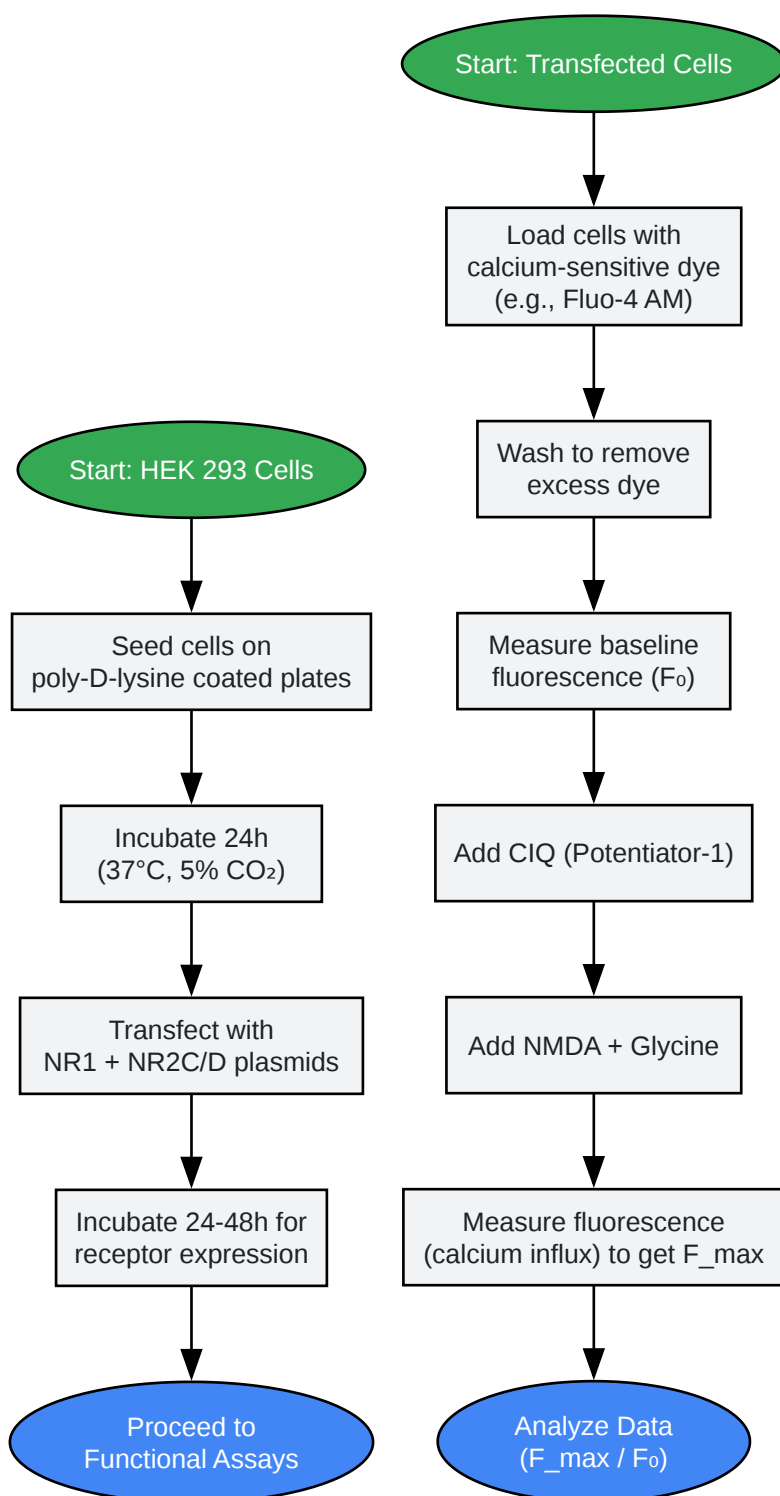
NMDA receptors are heterotetrameric ligand-gated ion channels typically composed of two GluN1 (formerly NR1) subunits and two GluN2 (formerly NR2) subunits.[3][6] Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[4] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg^{2+}). This block is relieved by depolarization of the postsynaptic membrane, allowing for the influx of cations, most notably Ca^{2+} .[7] This function as a "coincidence detector" is fundamental to its role in synaptic plasticity.[7]

CIQ acts as a positive allosteric modulator, enhancing the receptor's response to its agonists. It increases the channel opening frequency without significantly altering the mean open time or the EC_{50} values for glutamate or glycine.[3] This potentiation leads to an increased influx of Ca^{2+} upon receptor activation, which can be measured using various downstream assays.

Signaling Pathways

The influx of Ca^{2+} through NMDA receptors activates a cascade of intracellular signaling pathways critical for both physiological processes like long-term potentiation (LTP) and pathological conditions like excitotoxicity.[6][7] Key pro-survival pathways activated by synaptic NMDA receptors include the PI3K-Akt cascade and the activation of the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of pro-survival genes.[6]





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